molecular formula C19H20BrCl2N3O2S2 B5089864 4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide

4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide

Cat. No.: B5089864
M. Wt: 537.3 g/mol
InChI Key: LRXBJKGEPUKETC-UHFFFAOYSA-N
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Description

4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is a complex organic compound that features a thiazole ring, a dichloroaniline moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Dichloroaniline Moiety: The dichloroaniline group is introduced through a nucleophilic aromatic substitution reaction, where 3,5-dichloroaniline reacts with the thiazole intermediate.

    Sulfonamide Formation: The benzenesulfonamide group is formed by reacting the thiazole-dichloroaniline intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The dichloroaniline moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: Another dichloroaniline derivative with similar chemical properties.

    2,5-Dichloroaniline: Differing in the position of chlorine atoms, affecting its reactivity and applications.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichloroaniline and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S2.BrH/c1-3-24(4-2)28(25,26)17-7-5-13(6-8-17)18-12-27-19(23-18)22-16-10-14(20)9-15(21)11-16;/h5-12H,3-4H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXBJKGEPUKETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrCl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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